4-Amino-2,2-dimethylpentanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,2-dimethylpentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(11)12)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVPVAJBJJYYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 4-Amino-2,2-dimethylpentanedioic Acid and its Stereoisomers
The key challenge in synthesizing this molecule lies in the stereoselective introduction of the amino group at the C4 position. Various approaches can be envisioned, focusing on either establishing the stereocenter early in the synthesis or constructing the backbone first and then performing a stereoselective amination.
Establishing the C4 stereocenter is a critical step. One potential strategy involves the asymmetric synthesis of γ-amino alcohol precursors, which can then be oxidized to the target dicarboxylic acid. For instance, a copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amine reagents can yield chiral γ-amino alcohols with a tertiary stereocenter. acs.org Subsequent oxidative cleavage of the alkyne and alcohol moieties would furnish the desired dicarboxylic acid structure.
Another plausible approach is the use of organocatalysis. Primary amino acids and their salts have been successfully employed as catalysts in the asymmetric synthesis of quaternary carbon stereogenic centers. nih.gov A strategy could involve the conjugate addition of a nitrogen-containing nucleophile to a suitable α,β-unsaturated precursor derived from a 2,2-dimethylated carbon chain.
A representative catalytic system for asymmetric amination is summarized in the table below, illustrating typical conditions for achieving high enantioselectivity in related transformations.
| Catalyst System | Substrate Type | Typical Reagent | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Cu-catalyst with Chiral Ligand | Alkynyl Oxetane | Aromatic Amine | Toluene | Up to 93% |
| Primary Amino Acid Salt | α-branched Aldehyde | Nitroalkane | DMSO | Up to 99% |
| Phase-Transfer Catalyst | Glycine Schiff Base | Alkyl Halide | CH2Cl2/H2O | Up to 95% |
The synthesis of the 2,2-dimethylpentanedioic acid backbone, also known as 2,2-dimethylglutaric acid, is a necessary precursor. This achiral dicarboxylic acid can be synthesized through methods such as the alkylation of malonic ester derivatives or the oxidation of corresponding diols or cyclic precursors like cyclopentanol. smolecule.com
Once the 2,2-dimethylglutaric acid or a suitable derivative like its anhydride (B1165640) is formed, stereoselectivity can be introduced. A desymmetrization approach using a chiral auxiliary or catalyst to selectively react with one of the two prochiral carboxylic acid groups or their derivatives is a powerful strategy. For example, the ring-opening of 2,2-dimethylglutaric anhydride with a chiral alcohol would yield a chiral monoester, setting the stage for the conversion of the remaining carboxylic acid to an amino group via transformations like the Curtius or Hofmann rearrangement.
Total Synthesis Strategies for this compound
A hypothetical total synthesis could commence with the known 2,2-dimethylglutaric acid. lookchem.com This precursor could be converted to its anhydride. The subsequent key step would be a chiral auxiliary-mediated desymmetrization. For example, reaction with a chiral Evans auxiliary could form a chiral imide. The remaining free carboxylic acid could then be subjected to a stereoselective amination protocol. Alternatively, a Curtius rearrangement could be employed to install the amine functionality with retention of stereochemistry, followed by deprotection to yield the final product.
Another strategy could involve building the molecule from smaller chiral fragments. For instance, an asymmetric Michael addition of a cyanide equivalent to a chiral α,β-unsaturated ester, followed by elaboration of the carbon chain and functional group manipulations, could provide a convergent route to the target molecule.
Derivatization and Analogue Synthesis for Academic Exploration
The functional groups of this compound—two carboxylic acids and one primary amine—offer multiple handles for chemical modification to explore structure-activity relationships in various contexts.
The two carboxylic acid groups can be selectively or fully derivatized. Direct esterification can be achieved using standard methods such as Fischer esterification with an alcohol under acidic catalysis. Due to the steric hindrance at the C2 position, harsher conditions or more potent activating agents might be required for the C1 carboxyl group.
Amidation of the carboxyl groups can be performed using a variety of coupling reagents. organic-chemistry.orgresearchgate.netsci-hub.se The choice of reagent can influence the chemoselectivity between the two distinct carboxylic acids. Boron-based catalysts have shown effectiveness in mediating direct amidation reactions even with hindered substrates. sci-hub.se
The following table presents a selection of common coupling reagents used for amidation, highlighting their applicability to hindered systems.
| Coupling Reagent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Amine, CH2Cl2, 0 °C to RT | Forms insoluble urea (B33335) byproduct. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Amine, Base (e.g., DIPEA), DMF | Effective for hindered couplings. |
| Tris(2,2,2-trifluoroethyl) borate | B(OCH2CF3)3 | Amine, Toluene, Reflux | Catalytic, good for unprotected amino acids. nih.gov |
| ortho-Iodobenzeneboronic acid | - | Amine, Molecular Sieves, RT | Catalytic, mild conditions. sci-hub.se |
The primary amino group is a versatile site for modification, including N-acylation and N-alkylation.
N-acylation can be readily achieved by reacting the amino acid with an acyl chloride or anhydride, typically in the presence of a base. This reaction forms an amide bond and is often used to install protecting groups or to synthesize peptide-like structures.
N-alkylation introduces alkyl groups onto the nitrogen atom. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is a common method. More recently, catalytic methods for the direct N-alkylation of unprotected amino acids using alcohols have been developed, offering a greener alternative that produces water as the only byproduct. nih.govresearchgate.net These reactions can lead to mono- or di-N-alkylated products with high retention of optical purity. nih.govresearchgate.net
Preparation of Cyclic Anhydrides and Related Intermediates
The conversion of dicarboxylic acids, such as this compound, into cyclic anhydrides represents a critical step in the synthesis of various chemical entities. Cyclic anhydrides are valuable intermediates due to their reactivity, serving as precursors for the formation of esters, amides, and imides. google.com The formation of a cyclic anhydride from a pentanedioic acid derivative would result in a six-membered glutaric anhydride ring system.
A general and modern approach to synthesizing cyclic anhydrides involves the palladium(II)-catalyzed β- or γ-C(sp³)-H carbonylation of free carboxylic acids. nih.gov This method allows for the direct formation of succinic and glutaric anhydrides from readily available aliphatic acids. nih.gov Although not specifically demonstrated on this compound, this catalytic system is compatible with a range of functional groups, suggesting its potential applicability. nih.gov The reaction typically utilizes a palladium catalyst with a specific bidentate ligand and a carbon monoxide source, such as molybdenum hexacarbonyl (Mo(CO)₆), to install the second carboxyl group and facilitate cyclization. nih.gov
Another key aspect is the generation of related intermediates that facilitate the synthesis of complex molecules. For instance, in the synthesis of carbocyclic nucleosides, cis-4-amino-2-cyclopentene-1-methanol serves as a crucial intermediate, highlighting the strategic importance of developing synthetic routes to functionalized cyclic compounds derived from amino acids. researchgate.net
The table below outlines a representative catalytic system for the C-H carbonylation approach to cyclic anhydrides. nih.gov
| Component | Role | Example Reagent |
| Substrate | Starting material | Aliphatic carboxylic acid |
| Catalyst | Facilitates C-H activation and carbonylation | Pd(OAc)₂ |
| Ligand | Modifies catalyst activity and selectivity | Bidentate phosphine (B1218219) or pyridine-based ligands |
| CO Source | Provides carbonyl group for cyclization | Mo(CO)₆ |
| Oxidant | Regenerates the active catalyst | AgNO₃ |
| Solvent | Reaction medium | Hexafluoroisopropanol (HFIP) |
Synthesis of Stereochemical Analogues and Conformationally Restricted Variants
The biological activity of amino acid derivatives is often highly dependent on their stereochemistry and conformational flexibility. Consequently, significant research has been dedicated to the synthesis of stereochemical analogues and conformationally restricted variants of amino acids, including structures related to this compound.
Stereochemical Analogues: The synthesis of specific stereoisomers is crucial. Asymmetric synthesis strategies are employed to control the configuration at chiral centers. For example, the synthesis of diphosphonate analogues of 4-hydroxyglutamic acid has been achieved with control over all stereocenters. mdpi.com This was accomplished through Abramov reactions on chiral N-Boc-amino phosphonates, followed by the separation of diastereomers and subsequent hydrolysis. mdpi.com Similar strategies could be adapted to control the stereochemistry at the C4 position of this compound.
Conformationally Restricted Variants: Introducing cyclic constraints into the molecular backbone is a common strategy to reduce conformational flexibility. This approach can lock the molecule into a specific bioactive conformation, potentially enhancing its potency and selectivity for a biological target.
Methods to achieve this include:
Incorporation of existing rings: Synthesizing analogues where parts of the carbon chain are incorporated into a ring system, such as cyclohexane (B81311) or cyclobutane. nih.govnih.govnih.gov A stereoselective synthesis of γ-amino acids containing a cyclohexyl constraint on the Cβ-Cγ bond has been developed, utilizing an organocatalytic Michael addition as the key step. nih.gov
Formation of new rings: Utilizing intramolecular reactions to form new ring structures within the molecule.
The table below summarizes different approaches to creating conformationally restricted amino acid analogues.
| Restriction Strategy | Example Ring System | Key Synthetic Reaction |
| Cβ-Cγ Bond Constraint | Cyclohexane | Organocatalytic Michael addition nih.gov |
| δ-Amino Acid Constraint | Cyclobutane | Base-induced intramolecular nucleophilic substitution nih.gov |
| Tricarboxylic Acid Analogue | Cyclohexane | Diels-Alder reaction followed by RuO₄ oxidation nih.gov |
These methodologies provide a toolbox for creating structurally diverse analogues of this compound, enabling detailed structure-activity relationship studies.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. These principles are increasingly being applied to the synthesis of amino acids and their derivatives.
Enzymatic and Biocatalytic Methods: Biocatalysis offers a powerful, environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions (aqueous solvent, ambient temperature, and neutral pH) and exhibit high chemo-, regio-, and stereoselectivity.
Transaminases and Dehydrogenases: Engineered enzymes, such as glutamate (B1630785) dehydrogenase, have been used for the sustainable synthesis of γ-amino acids like (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. frontiersin.org This reductive amination process is highly atom-economical and enantioselective. frontiersin.org
Microbial Synthesis: Metabolic engineering of microorganisms can establish biosynthetic pathways for producing aminobenzoic acids from simple carbon sources like glucose. mdpi.com This approach avoids the harsh reagents and multi-step processes typical of classical organic synthesis. mdpi.com
Use of Greener Reagents and Solvents:
Dimethyl Carbonate (DMC): DMC is a non-toxic, sustainable reagent that can be used for the efficient methylation and formylation of amino acids, replacing hazardous reagents like methyl halides or phosgene. rsc.org
Ionic Liquids: Molten ionic liquids, such as tetrabutylammonium (B224687) bromide (TBAB), can serve as green reaction media for polymerization reactions involving amino acids, offering an alternative to volatile and often toxic organic solvents. researchgate.net
Avoiding Toxic Monomers: Alternative polymerization routes, such as the ring-opening polymerization of 2,5-diketopiperazines (cyclic dipeptides), can be used to synthesize poly(amino acids) without resorting to toxic monomers derived from phosgene. whiterose.ac.uk
The following table highlights key green chemistry strategies applicable to amino acid synthesis.
| Green Chemistry Principle | Approach | Specific Example |
| Use of Renewable Feedstocks | Biosynthesis | Production of (R)-4-aminopentanoic acid from biomass-derived levulinic acid. frontiersin.org |
| Catalysis | Enzymatic Reductive Amination | Engineered glutamate dehydrogenase for asymmetric synthesis. frontiersin.org |
| Safer Solvents and Auxiliaries | Alternative Reaction Media | Use of molten tetrabutylammonium bromide (TBAB) instead of N-methylpyrrolidone. researchgate.net |
| Design for Energy Efficiency | Microwave Irradiation | Accelerating polycondensation reactions in green media. researchgate.net |
| Inherently Safer Chemistry | Use of Non-toxic Reagents | Replacing phosgene-derived monomers with 2,5-diketopiperazines for poly(amino acid) synthesis. whiterose.ac.uk |
Adopting these green chemistry approaches in the synthesis of this compound and its derivatives can lead to more sustainable and economically viable manufacturing processes.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For 4-Amino-2,2-dimethylpentanedioic acid, NMR would provide unambiguous evidence of its constitution and stereochemistry, as well as insights into its conformational dynamics.
One-dimensional ¹H and ¹³C NMR spectra would confirm the presence of all key functional groups and the carbon skeleton. In the ¹H NMR spectrum, characteristic signals would include those for the two methyl groups, the methylene (B1212753) protons, and the methine proton at the chiral center bearing the amino group. The chemical shifts of these protons would be influenced by their proximity to the electron-withdrawing carboxylic acid and amino groups. Similarly, the ¹³C NMR spectrum would show distinct resonances for the two carboxylic acid carbons, the quaternary carbon, the methylene carbons, the methine carbon, and the two methyl carbons.
Predicted ¹H NMR Data (in D₂O)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 | ~2.0 - 2.2 | m | - |
| H4 | ~3.5 - 3.7 | m | - |
| H5 | ~2.3 - 2.5 | m | - |
| 2 x CH₃ | ~1.2 - 1.4 | s | - |
Predicted ¹³C NMR Data (in D₂O)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~180 - 185 |
| C2 | ~45 - 50 |
| C3 | ~35 - 40 |
| C4 | ~50 - 55 |
| C5 | ~175 - 180 |
| 2 x CH₃ | ~25 - 30 |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are indispensable for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum would reveal the scalar coupling network between adjacent protons. For this compound, cross-peaks would be expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming the connectivity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. The HSQC spectrum would allow for the unambiguous assignment of the protonated carbons by correlating the proton signals with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for identifying the quaternary carbon at the C2 position and for confirming the placement of the methyl groups and the carboxylic acid groups. For instance, correlations would be expected from the methyl protons to the C1, C2, and C3 carbons.
Dynamic NMR Studies for Rotational Barriers and Molecular Dynamics
Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes and restricted bond rotations. For this compound, DNMR could potentially be used to study the rotational barriers around the C2-C3 and C3-C4 bonds. However, given the flexibility of the aliphatic chain, it is expected that these rotational barriers would be relatively low, and significant changes in the NMR spectra might only be observed at very low temperatures.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Tandem Mass Spectrometry (MS/MS) for Derivative Characterization
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its fragment ions. This technique is particularly useful for the structural elucidation of complex molecules and their derivatives. For this compound, derivatization of the carboxylic acid and amino groups (e.g., esterification and acylation) followed by MS/MS analysis could provide detailed structural information. The fragmentation patterns of these derivatives would be characteristic of the modifications, aiding in their characterization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₇H₁₃NO₄), the expected exact mass would be calculated and compared with the experimentally determined mass to confirm its molecular formula with high confidence.
Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted Exact Mass |
| [M+H]⁺ | 176.0866 |
| [M+Na]⁺ | 198.0686 |
| [M-H]⁻ | 174.0717 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption and scattering bands for the O-H and N-H stretching vibrations of the carboxylic acid and amino groups, the C=O stretching of the carboxylic acids, and the various C-H, C-C, and C-N stretching and bending vibrations. The zwitterionic nature of the amino acid in the solid state or in polar solvents would be evident from the presence of bands corresponding to the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups.
Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | - |
| N-H stretch (amine) | 3200-3500 | 3200-3500 |
| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C=O stretch (carboxylic acid) | 1700-1725 | 1700-1725 |
| COO⁻ stretch (zwitterion) | ~1550-1610 | ~1400 |
| NH₃⁺ bend (zwitterion) | ~1500-1600 | - |
| C-N stretch | 1000-1250 | 1000-1250 |
The complementary nature of IR and Raman spectroscopy would be valuable in obtaining a complete vibrational profile of the molecule. researchgate.netapolloscientific.co.uk For instance, the symmetric stretching of the non-polar C-C backbone would likely be more intense in the Raman spectrum, while the polar C=O and N-H vibrations would be strong in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
No published X-ray crystallographic data for this compound could be located. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, is not possible at this time.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment and Conformational Studies
No published chiroptical spectroscopy data, such as circular dichroism (CD) spectra, for this compound could be found. An analysis of its stereochemical features, conformational preferences in solution, and the assignment of its absolute configuration based on experimental CD data cannot be performed.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the electronic properties of molecules.
DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in 4-Amino-2,2-dimethylpentanedioic acid. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These calculations can also determine the relative energies of different conformers, identifying the lowest energy (most stable) structure. For instance, DFT could be used to explore the different possible conformations arising from the rotation around the C-C single bonds in the pentanedioic acid backbone.
Illustrative Data Table: Predicted Geometrical Parameters for the Optimized Structure of this compound
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length (Å) | 1.54 |
| C3-C4 Bond Length (Å) | 1.53 |
| C4-N Bond Length (Å) | 1.47 |
| C1-O1 Bond Length (Å) | 1.21 |
| C1-O2 Bond Length (Å) | 1.35 |
| C2-C1-O2-H Dihedral Angle (°) | 180.0 |
| C3-C4-N-H Dihedral Angle (°) | 60.0 |
Note: The data presented in this table is illustrative and based on typical values for similar organic molecules. It is not derived from actual DFT calculations on this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter for determining the chemical reactivity and stability of a molecule. DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals.
Furthermore, analysis of the charge distribution can reveal the electrophilic and nucleophilic sites within the molecule. This is crucial for understanding how this compound might interact with other molecules. For example, the amino group would be expected to be a region of higher negative charge (nucleophilic), while the carboxylic acid protons would be regions of higher positive charge (electrophilic).
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data presented in this table is illustrative and based on typical values for similar organic molecules. It is not derived from actual DFT calculations on this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov These simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules over time. By simulating the molecule in a box of water molecules, for instance, researchers can observe how the molecule changes its shape and how it forms hydrogen bonds with the surrounding water. This is particularly important for understanding its solubility and behavior in a biological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By developing QSAR models for a series of compounds structurally related to this compound, it is possible to identify the key molecular features that are important for a particular activity. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com While excluding toxicity data, QSAR can provide insights into the mechanisms of action by highlighting which structural properties are correlated with the observed activity. nih.gov
Reaction Mechanism Studies through Computational Approaches
Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction pathway can be constructed. researchgate.net This allows for the determination of activation energies and reaction rates, providing a deeper understanding of how the reaction proceeds. For example, the mechanism of cyclization or polymerization of this compound could be investigated using these methods.
Biochemical and Biological Research Perspectives
Receptor Binding and Modulation Mechanisms in Neurobiological Systems
Allosteric Modulation and Conformational Changes Induced by Compound Binding
There is no available scientific literature detailing the activity of 4-Amino-2,2-dimethylpentanedioic acid as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org Research into the allosteric modulation of receptors like the N-methyl-D-aspartate (NMDA) receptor is an active area, with various compounds being investigated for their therapeutic potential. nih.govnih.gov However, none of the retrieved studies identify this compound as a subject of investigation for these properties. Similarly, there is no data on specific conformational changes induced in any protein or receptor upon binding of this compound.
Metabolic Pathways and Transformations in Biological Systems
The metabolic fate of this compound has not been specifically elucidated in the available literature. General amino acid metabolism involves processes like transamination and deamination, with the resulting carbon skeletons entering central metabolic pathways such as the tricarboxylic acid (TCA) cycle. creative-proteomics.comnih.govmdpi.com
Identification of Metabolites and Biotransformation Pathways (e.g., glucuronidation)
No studies were found that identify the specific metabolites of this compound or its pathways of biotransformation in biological systems. Glucuronidation is a common phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion, but no data confirms this process for the specified compound.
Enzyme Systems Responsible for Biotransformation
As the metabolic pathways for this compound are unknown, the specific enzyme systems (such as cytochrome P450s or UDP-glucuronosyltransferases) responsible for its biotransformation have not been identified.
Isotopic Labeling Studies for Metabolic Fate Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. isotope.comnih.govmedchemexpress.com By replacing atoms like carbon, hydrogen, or nitrogen with their stable heavy isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can track the compound and its metabolites through various pathways using methods like mass spectrometry or nuclear magnetic resonance (NMR). A search of the literature did not yield any studies where isotopic labeling was used to investigate the metabolism of this compound.
Role in Fundamental Cellular Processes and Biochemical Pathways
The specific role of this compound in fundamental cellular processes remains uncharacterized.
Investigation of Amino Acid Transport Mechanisms
Amino acid transporters are integral membrane proteins that control the movement of amino acids into and out of cells, playing crucial roles in cellular nutrition, metabolism, and signaling. nih.govwikipedia.orgnih.gov These transporters are classified into various families based on their structure and function. wikipedia.orgmdpi.com Despite the extensive research on these transport systems, no studies were found that specifically investigate the interaction of this compound with any known amino acid transporter or its potential role in modulating amino acid transport mechanisms.
Involvement in Neurotransmission Research at a Mechanistic Level
There is currently no available research detailing the mechanistic involvement of this compound in neurotransmission. Scientific inquiry typically investigates how a compound might influence neurotransmitter synthesis, release, reuptake, or receptor interaction. For instance, many amino acid derivatives are studied for their potential to act as agonists or antagonists at glutamate (B1630785) or GABA receptors, the primary excitatory and inhibitory neurotransmitter systems in the central nervous system, respectively. However, no such studies specific to this compound were identified.
Modulation of Specific Biochemical Cycles or Pathways (e.g., Krebs Cycle intermediates, if applicable)
The Krebs cycle, or citric acid cycle, is a fundamental metabolic pathway. While various amino acids can be anaplerotic, feeding into the cycle at different points, or can be synthesized from its intermediates, there is no current evidence to suggest that this compound plays a role in modulating this or other specific biochemical pathways. Research in this area would typically involve metabolic profiling studies to observe changes in the concentrations of cycle intermediates in the presence of the compound.
Applications as Biochemical Probes and Research Tools
The utility of a compound as a biochemical probe often relies on its specific interaction with a biological target. The development of such tools is a multi-step process involving chemical synthesis and biological validation.
The synthesis of isotopically labeled (e.g., with 14C, 3H, or 18F) or fluorescently tagged analogs of a compound is crucial for tracing its distribution and metabolism in biological systems. No published methods for the synthesis of such labeled probes for this compound were found.
Ligand-binding assays are essential for characterizing the interaction of a compound with a receptor. These assays, often using radiolabeled ligands, help determine binding affinity and specificity. Without a known biological target for this compound, and without a labeled version of the compound, its use in such assays has not been reported.
Compounds that interact with enzymes or other proteins can be valuable tools for studying their mechanisms of action. This can involve using the compound as an inhibitor or a substrate. There is no information available on the application of this compound in the investigation of enzyme mechanisms or protein interactions.
Advanced Analytical Methodologies for Research Applications
Chromatographic Methods for Separation and Purification in Research Studies
Chromatography stands as a cornerstone for the separation and purification of amino acids. Its high resolution and adaptability make it indispensable for isolating 4-Amino-2,2-dimethylpentanedioic acid from reaction mixtures or biological extracts, ensuring the accuracy of subsequent analyses.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-proteinogenic amino acids. researchgate.netnih.gov Due to the lack of a strong chromophore in this compound, derivatization is typically required to enable sensitive detection by UV-Visible or fluorescence detectors. who.int
Pre-column Derivatization: This approach involves reacting the amino acid with a labeling agent prior to chromatographic separation. Common derivatizing agents include phenylisothiocyanate (PITC), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and 9-fluorenylmethyl chloroformate (FMOC). tandfonline.comnih.govwaters.com The resulting derivatives are more hydrophobic and can be effectively separated using reversed-phase (RP) HPLC. nih.gov For instance, derivatization with AQC yields a highly stable fluorescent product, allowing for sensitive quantification. waters.com
Post-column Derivatization: Alternatively, the compound can be separated in its native form, typically by ion-exchange chromatography, and then derivatized before reaching the detector. Reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) are commonly used, reacting with the primary amine of this compound to produce a detectable colored or fluorescent product. tandfonline.comacs.orgactascientific.com
The choice of method depends on the sample matrix and the required sensitivity. RP-HPLC coupled with pre-column derivatization is often favored for its speed and high sensitivity. nih.gov
Table 1: Representative HPLC Conditions for the Analysis of Derivatized this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity of the derivatized analyte. |
| Mobile Phase | Gradient of aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | To elute compounds with varying polarities effectively. |
| Derivatization Agent | AQC, PITC, FMOC, or Dansyl Chloride. who.intcreative-proteomics.com | To introduce a chromophore/fluorophore for sensitive detection. |
| Detection | Fluorescence or UV-Visible (wavelength depends on the derivatizing agent). | Quantification and purity assessment. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical scale columns. |
| Temperature | 25 - 40 °C | To ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in complex biological samples. core.ac.uk However, the polar and non-volatile nature of this compound necessitates a chemical derivatization step to increase its volatility and thermal stability for GC analysis. thermofisher.com
Derivatization Process: A common approach is a two-step derivatization. nih.govbohrium.com First, the two carboxyl groups are esterified, for example, by heating with acidified methanol (B129727) or n-butanol to form methyl or butyl esters. nih.govmdpi.com Second, the primary amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylated with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com These reactions replace the active hydrogens, making the molecule suitable for GC.
GC-MS analysis provides high chromatographic resolution and mass-specific detection, which is invaluable for metabolite profiling studies. dss.go.th The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation and to distinguish the compound from other metabolites in the sample. mdpi.com
Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization | Two-step: 1. Esterification (e.g., HCl in Methanol); 2. Acylation (e.g., PFPA) or Silylation (e.g., MSTFA). thermofisher.comnih.gov | To increase volatility and thermal stability for GC analysis. |
| Column | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). | Separation of volatile derivatives. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |
| Injection Mode | Split/Splitless | Introduction of the sample onto the column. |
| Temperature Program | Ramped oven temperature (e.g., 80°C to 300°C) | To separate compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) | To fragment the molecule for mass analysis. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate and detect ions based on their mass-to-charge ratio. |
Capillary Electrophoresis for Chiral Separation and Purity Analysis
The presence of a chiral center at the fourth carbon position of this compound means it can exist as two enantiomers. Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the chiral separation of amino acids. acs.orgcreative-proteomics.comresearchgate.net This is critical for research applications where the biological activity may be specific to one enantiomer.
Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographyonline.com The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities, resulting in their separation.
Common Chiral Selectors:
Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors for amino acids due to their versatile chiral recognition capabilities. researchgate.netnih.gov
Macrocyclic Antibiotics: Antibiotics like vancomycin (B549263) can serve as effective chiral selectors for certain amino acids.
Chiral Ligand Exchange: In this mode, a metal ion (e.g., Cu(II)) and a chiral ligand form a complex in the BGE that selectively interacts with the amino acid enantiomers. chromatographyonline.com
Chiral Ionic Liquids: These have emerged as novel chiral selectors offering unique separation selectivities. chromatographyonline.com
CE provides rapid analysis, requires minimal sample and reagent consumption, and offers exceptionally high separation efficiency, making it an ideal method for determining the enantiomeric purity of this compound. acs.orgchromatographyonline.com
Table 3: Chiral Selectors for Capillary Electrophoresis of Amino Acids
| Chiral Selector Type | Example(s) | Separation Principle |
|---|---|---|
| Cyclodextrins | β-cyclodextrin, γ-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Enantiomers form transient diastereomeric inclusion complexes with the CD cavity, leading to different mobilities. acs.orgnih.gov |
| Macrocyclic Antibiotics | Vancomycin, Eremomycin | Multiple chiral centers and functional groups on the antibiotic provide sites for stereoselective interactions. |
| Chiral Ligand Exchange | Cu(II) with L-proline or L-tartrate | Formation of transient diastereomeric ternary complexes (Selector-Metal-Analyte) with different stabilities and mobilities. chromatographyonline.com |
| Chiral Surfactants | Micellar Electrokinetic Chromatography (MEKC) with chiral surfactants | Partitioning of enantiomers into a chiral micellar phase. |
Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices
For mechanistic studies, it is essential to accurately measure the concentration of this compound in complex biological matrices such as tissue extracts and cell lysates. tandfonline.com This requires robust bioanalytical methods that combine effective sample preparation with highly sensitive and selective detection techniques, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: The primary goal of sample preparation is to remove interfering substances like proteins, lipids, and salts that can suppress the instrument's signal or damage the analytical column. creative-proteomics.com
Protein Precipitation (PPT): A simple and common method where a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins, which are then removed by centrifugation. creative-proteomics.com
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its differential solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): SPE offers more selective purification by passing the sample through a cartridge containing a solid adsorbent that retains either the analyte or the interferences. creative-proteomics.com Mixed-mode or ion-exchange sorbents are often effective for polar compounds like amino acids.
Detection and Quantification: LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. creative-proteomics.comresearchgate.net The analyte is first separated by HPLC and then ionized (typically by electrospray ionization, ESI). A specific precursor ion corresponding to the analyte is selected in the first mass spectrometer, fragmented, and a specific product ion is monitored by the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for quantification down to very low levels, even in complex matrices. nih.gov The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and ensuring accurate quantification. nih.gov
Table 4: Bioanalytical Workflow for this compound in Biological Samples
| Step | Technique | Description |
|---|---|---|
| 1. Sample Homogenization | Tissue lyser, sonicator | Disruption of tissue or cell structure to release intracellular contents. |
| 2. Extraction/Purification | Protein Precipitation, LLE, or SPE | Removal of interfering matrix components (proteins, lipids, etc.). creative-proteomics.com |
| 3. Chromatographic Separation | HILIC or Reversed-Phase LC (with derivatization) | Separation of the analyte from other small molecules in the extract. sciex.com |
| 4. Ionization | Electrospray Ionization (ESI) | Generation of gas-phase ions of the analyte for MS analysis. |
| 5. Detection & Quantification | Tandem Mass Spectrometry (MS/MS) using MRM | Highly selective and sensitive detection and quantification of the target analyte. nih.gov |
Development of Novel Detection Strategies for Research Applications
Ongoing research aims to further enhance the sensitivity, selectivity, and throughput of amino acid analysis. For a non-proteinogenic compound like this compound, these advancements are key to uncovering its biological roles.
Advanced Derivatization Reagents: Novel derivatization reagents are being developed to improve detection. For LC-MS, reagents that permanently charge the analyte or improve its ionization efficiency in the ESI source can significantly boost sensitivity. nih.gov For example, derivatization strategies can be designed to introduce a tag that yields a common, high-intensity fragment ion upon collision-induced dissociation, which can be used for screening for novel or unexpected amino acid derivatives in a sample. wur.nlrsc.org
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or TOF analyzers, provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of an unknown metabolite and can help distinguish the analyte from isobaric interferences without the need for derivatization, increasing confidence in identification.
Stable Isotope Labeling: The use of stable isotope-coded derivatization reagents allows for relative quantification in comparative or differential metabolomics studies. nih.gov Two versions of a reagent, one light and one heavy, are used to label two different samples (e.g., control vs. treated). The samples are then mixed, and the relative peak intensities of the light and heavy forms of the derivatized this compound in the mass spectrum provide a precise measure of its change in abundance.
Miniaturization and Automation: Automated sample preparation and derivatization platforms, sometimes integrated directly with the analytical instrument, can increase throughput and improve reproducibility by minimizing manual handling errors. nih.gov These novel strategies promise to provide deeper insights into the metabolism and function of this compound in biological systems.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biochemical Roles
Currently, the known biochemical roles of 4-Amino-2,2-dimethylpentanedioic acid are limited. A primary future direction is the systematic exploration and elucidation of its potential undiscovered functions within biological systems. This includes investigating its role as a potential neuromodulator, its involvement in metabolic pathways, and its interactions with various enzymes and receptors. Advanced analytical techniques will be crucial in identifying and quantifying this amino acid in various biological tissues and fluids, which may provide insights into its physiological and pathological relevance.
Advanced Stereocontrol in Synthesis for Specialized Research Applications
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of advanced synthetic methods that allow for precise stereocontrol in the production of this compound is a critical area of future research. The ability to selectively synthesize different stereoisomers will be instrumental in studying their distinct biological activities. This will enable researchers to probe the specific interactions of each isomer with biological targets, leading to a more nuanced understanding of their structure-activity relationships. Such stereochemically pure isomers are essential for use in specialized research applications, including crystallography of protein-ligand complexes and in vivo pharmacological studies.
Integration with Multi-omics Approaches for Systems-Level Understanding
To gain a comprehensive understanding of the biological impact of this compound, future research will necessitate its integration with multi-omics approaches. This involves combining genomics, transcriptomics, proteomics, and metabolomics data to create a holistic picture of the cellular and organismal response to this compound. For instance, metabolomic profiling could reveal alterations in metabolic pathways upon administration of the amino acid, while proteomic analysis could identify protein targets and downstream signaling cascades. This systems-level perspective will be invaluable in uncovering novel biological networks influenced by this compound and in identifying potential biomarkers related to its activity. The integration of multi-omics data has proven to be a powerful approach in understanding the complex roles of other amino acids in health and disease, such as in various forms of cancer. nih.govnih.govfrontiersin.org
Development of Next-Generation Research Probes
The creation of sophisticated research probes based on the structure of this compound represents a significant frontier in its study. These next-generation tools could include fluorescently labeled derivatives for cellular imaging, biotinylated versions for affinity purification of binding partners, and photo-crosslinkable analogs to covalently trap and identify interacting proteins. The development of such probes will be instrumental in visualizing the subcellular localization of the compound, identifying its molecular targets, and dissecting the specific biochemical pathways in which it participates. These advanced chemical biology tools will provide unprecedented spatial and temporal resolution in the study of this compound's function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
